(4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a pentyloxyphenyl group, and a dihydro-1,2-oxazol-5-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-pentyloxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(4-BROMOPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-3-(4-METHOXYPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-3-(4-FLUOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20ClNO3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
(4E)-3-(4-chlorophenyl)-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO3/c1-2-3-4-13-25-18-11-5-15(6-12-18)14-19-20(23-26-21(19)24)16-7-9-17(22)10-8-16/h5-12,14H,2-4,13H2,1H3/b19-14+ |
InChI Key |
VHZBLGVEKPBBKA-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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